1-Aza-spiro[5.5]undecan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-4-7-11-10(8-9)5-2-1-3-6-10/h9,11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIRHAXWIZECRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 1 Aza Spiro 5.5 Undecan 4 Ol Systems
Spectroscopic Characterization Techniques for Azaspiro[5.5]undecane Stereoisomers
Spectroscopic methods are indispensable for elucidating the structure of molecules in solution. For stereoisomers of azaspiro[5.5]undecanes, these techniques provide critical insights into atomic connectivity, configuration, and the dynamic conformational behavior of the spiro-fused rings.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural evaluation of organic compounds. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of nuclei. For azaspiro[5.5]undecane systems, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular structure. The chemical shift of each nucleus is indicative of its electronic environment, while the coupling constants (J-values) in ¹H NMR reveal the dihedral angles between adjacent protons, which is crucial for conformational analysis.
In 1-Aza-spiro[5.5]undecan-4-ol, the ¹H NMR spectrum would show distinct signals for the protons on the piperidine (B6355638) and cyclohexane (B81311) rings. The proton at C4, attached to the same carbon as the hydroxyl group (the carbinol proton), would appear as a multiplet. Its chemical shift and the magnitude of its coupling constants to the neighboring C3 protons would be highly dependent on the orientation (axial or equatorial) of the hydroxyl group. Similarly, the protons on the carbons adjacent to the nitrogen atom (C2 and C10) would be shifted downfield due to the electron-withdrawing effect of the nitrogen.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spiro-carbon (C6) would typically appear as a unique quaternary signal. The chemical shift of the carbinol carbon (C4) would be significantly influenced by the hydroxyl substituent, appearing in the range of 60-80 ppm. The combination of standard ¹³C NMR with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) helps distinguish between CH₃, CH₂, CH, and quaternary carbons.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Stereoisomer of this compound. Note: These are hypothetical values for illustrative purposes.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 2.85 - 2.98 | m | - | 50.1 |
| 3 | 1.90 - 2.05 | m | - | 38.5 |
| 4 | 3.75 | tt | J = 11.2, 4.5 | 70.3 |
| 5 | 1.60 - 1.75 | m | - | 35.2 |
| 6 | - | - | - | 37.8 |
| 7 | 1.45 - 1.60 | m | - | 36.9 |
| 8 | 1.50 - 1.65 | m | - | 21.5 |
| 9 | 1.45 - 1.60 | m | - | 26.8 |
| 10 | 2.70 - 2.82 | m | - | 48.9 |
Two-dimensional (2D) NMR experiments are powerful tools for resolving complex structures by spreading NMR information across two frequency axes.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the connectivity of protons within each of the two rings, allowing for the tracing of the entire spin-spin coupling network. For instance, the carbinol proton at C4 would show cross-peaks to the protons at C3 and C5.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the spatial proximity of protons, irrespective of their through-bond connectivity. NOESY detects correlations between nuclei that are close in space (typically within 5 Å). This is particularly useful for establishing the relative stereochemistry in azaspiro[5.5]undecane systems. For example, a NOESY experiment could show a correlation between the axial proton at C4 and other axial protons on the same ring, confirming the conformation of the ring and the stereochemical orientation of the hydroxyl group.
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for separating and identifying components in a mixture.
For this compound, LC-MS would likely be the preferred method due to the polarity of the hydroxyl and amine groups. Electrospray ionization (ESI) would generate a protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high precision, confirming the molecular formula C₁₀H₁₉NO.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. For this compound, characteristic fragmentation would likely involve cleavage of the rings, such as a retro-Diels-Alder type fragmentation of the piperidine ring or loss of water from the hydroxyl group. GC-MS could also be used, potentially after derivatization of the amine and alcohol functional groups to increase volatility.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound. Note: Based on a molecular weight of 169.27 g/mol for C₁₀H₁₉NO.
| m/z Value (Predicted) | Ion Description | Possible Fragmentation Pathway |
| 170.15 | [M+H]⁺ | Protonated molecular ion |
| 152.14 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |
| 114.11 | [C₇H₁₆N]⁺ | Cleavage of the cyclohexane ring adjacent to the spiro center |
| 98.09 | [C₆H₁₂N]⁺ | Fragmentation of the piperidine ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography in Azaspiro[5.5]undecane Structural Determination
While NMR and MS provide excellent data for molecules in solution or the gas phase, X-ray crystallography offers the most definitive and high-resolution method for determining the three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular conformation and stereochemistry.
For a molecule like this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its solid-state structure. The analysis would reveal the precise conformation of both the piperidine and cyclohexane rings. It is well-established that six-membered rings like cyclohexane and piperidine preferentially adopt a chair conformation to minimize angle and torsional strain. X-ray analysis would confirm if both rings in the spiro system adopt this low-energy chair conformation.
Furthermore, the crystallographic data would definitively establish the relative stereochemistry of the hydroxyl group at C4, showing whether it is in an axial or equatorial position relative to the cyclohexane ring. It would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom, which dictate how the molecules pack in the crystal lattice.
Interactive Table 3: Hypothetical Crystallographic Data for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
| Conformation of Rings | Both rings in chair conformation |
| OH Group Orientation | Equatorial |
Analysis of Intermolecular Hydrogen Bonding and Stacking Interactions in Crystal Packing
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, given the presence of both a hydroxyl (-OH) group, which acts as a hydrogen bond donor and acceptor, and a secondary amine (-NH) group, which also functions as both a donor and acceptor. masterorganicchemistry.com
The table below summarizes the types of intermolecular interactions anticipated in the crystal structure of this compound, with typical geometric parameters derived from analogous systems.
| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|
| Strong Hydrogen Bond | O-H···N | 2.7 - 3.1 | 150 - 180 |
| Strong Hydrogen Bond | N-H···O | 2.8 - 3.2 | 140 - 180 |
| Weak Hydrogen Bond | C-H···O | 3.0 - 3.8 | 120 - 170 |
| Weak Hydrogen Bond | C-H···N | 3.2 - 4.0 | 120 - 160 |
Influence of Stereoelectronic Effects on Conformation
Stereoelectronic effects, which involve the influence of orbital alignment on molecular conformation and stability, are crucial in determining the preferred three-dimensional structure of heterocyclic systems like this compound. wikipedia.org These effects arise from stabilizing interactions between filled (bonding or non-bonding) and empty (anti-bonding) orbitals. In aza-spirocyclic systems, the lone pair of electrons on the nitrogen atom can engage in significant hyperconjugative interactions that influence the geometry and stability of the molecule. beilstein-journals.org
Anomeric and Exo-anomeric Effects in Related Spirocyclic Systems
The anomeric effect is a well-documented stereoelectronic phenomenon in which a substituent on a carbon adjacent to a heteroatom in a ring preferentially adopts an axial orientation, despite potential steric hindrance. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (the donor) and the anti-bonding orbital (σ*) of the C-X bond (the acceptor). wikipedia.orgrsc.org For this interaction to be maximal, the donor orbital and the acceptor orbital must be anti-periplanar (oriented at ~180°), a condition met when the substituent is axial.
In aza-spirocyclic systems like this compound, the nitrogen lone pair can act as the electron donor. A key stabilizing interaction is the hyperconjugation between the nitrogen lone pair (nN) and the anti-bonding sigma orbital of an adjacent C-C or C-H bond (e.g., nN→σ*C–H). beilstein-journals.orgresearchgate.net This interaction is a major factor in determining the conformational stability of piperidone rings. beilstein-journals.orgresearchgate.net
The stabilization energy from these effects can be significant. For instance, in 2-iminoaldoses, the interaction between the endocyclic oxygen lone pair and the C-O anti-bonding orbital (nO → σ*C–O) in the axial anomer provides a stabilization of approximately 13.5 kcal/mol. nih.gov While the anomeric effect involving nitrogen is generally considered weaker than that with oxygen, it still exerts a significant influence on conformational equilibria. scripps.edu
The following table presents a hypothetical comparison of conformers in a related N-spiro-piperidine system to illustrate the energetic consequences of the anomeric effect.
| System | Conformer | Key Stereoelectronic Interaction | Relative Energy (kcal/mol) | Comment |
|---|---|---|---|---|
| 2-X-1-Azaspiro[5.5]undecane (Model) | Axial-X | n(N) → σ*(C-X) | 0.0 (Favored) | Stabilized by the anomeric effect. |
| Equatorial-X | None | +0.5 to +2.0 | Sterically preferred but lacks anomeric stabilization. |
Reaction Mechanisms and Reactivity Studies of 1 Aza Spiro 5.5 Undecan 4 Ol Derivatives
Mechanistic Investigations of Key Spirocycle Transformations
The construction of the spirocyclic framework is the cornerstone of synthesizing 1-Aza-spiro[5.5]undecan-4-ol derivatives. Various mechanistic pathways have been explored to achieve this, often involving complex cyclization cascades and the strategic use of reactive intermediates.
Cyclization reactions are fundamental to forming the intricate three-dimensional structure of spirocycles. The Prins cyclization, traditionally used for synthesizing tetrahydropyran (B127337) motifs, has been adapted for the creation of azaspirocycles. researchgate.net
A notable example is the Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. figshare.comnih.gov This reaction involves the coupling of aldehydes with a substrate like N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, representing a key method for creating spiromorpholinotetrahydropyran structures through a Prins bicyclization. researchgate.netfigshare.comnih.gov The mechanism is initiated by the activation of an aldehyde with a Lewis acid, followed by nucleophilic attack from a homoallylic alcohol to generate an oxocarbenium ion. This intermediate is then trapped intramolecularly by a second nucleophile, in this case, the nitrogen atom or another hydroxyl group, to complete the spirocyclic system.
Alternative cyclization strategies include radical-mediated pathways. Domino radical bicyclization, for instance, has been employed for the synthesis of the related 1-azaspiro[4.4]nonane skeleton. nih.gov This process can be initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane. nih.gov Additionally, photoinduced, reductive decarboxylative radical cyclizations offer a versatile approach to various 1-azaspirocyclic systems. researchgate.net
A tandem aza-Prins type dimerization and cyclization process has also been reported for the stereocontrolled synthesis of 10-membered N-heterocycles, showcasing the versatility of Prins-type reactions in constructing complex nitrogen-containing rings. rsc.org
The formation of azaspirocycles frequently proceeds through highly reactive transient intermediates that dictate the course and outcome of the cyclization. Among the most important of these are N-acyliminium ions. semanticscholar.orgresearchgate.net
N-Acyliminium ions are powerful electrophiles that can be generated in situ from precursors such as α-hydroxyamides or lactams using either Lewis or Brønsted acids. researchgate.netnih.gov These intermediates are readily trapped by a wide range of intramolecular nucleophiles, including alkenes and aromatic rings, to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of diverse heterocyclic scaffolds. semanticscholar.orgbohrium.com Cyclization cascades involving N-acyliminium ions, such as the aza-Nazarov reaction, can produce ring-fused isoindolinones and other complex structures. nih.gov In some cases, the formation of superelectrophilic, dicationic species in superacidic media can significantly lower the transition state energy barrier for the cyclization step. nih.gov
Radical intermediates also play a crucial role. In domino radical bicyclizations, an initial radical (e.g., an aryl radical) is formed, which then undergoes an intramolecular cyclization onto an imino function to generate a second radical intermediate, such as an alkoxyaminyl radical. nih.gov This new radical is then captured by another intramolecular functional group, like a double bond, to complete the spirocycle formation. nih.gov
In dearomative spirocyclization reactions, other intermediates like (Z)-vinyl metal species can be formed chemo-, regio-, and stereoselectively, which then undergo a regioselective nucleophilic dearomatization event upon the addition of a Lewis acid. chemrxiv.org
Dearomatizative spirocyclization is a powerful strategy that transforms planar aromatic precursors into complex, three-dimensional spirocyclic architectures. researchgate.net This approach has been successfully applied to the synthesis of aza-spiro piperidines and other spiro N-heterocycles. rsc.orgnih.gov
One prominent method involves a one-pot dearomative spirocyclization of ynamides. chemrxiv.org This process typically begins with a copper-catalyzed carbomagnesiation, which stereoselectively forms a vinyl metal intermediate. rsc.orgnih.gov A subsequent Lewis acid-mediated nucleophilic attack on a tethered aromatic ring results in a regioselective dearomatization event, yielding diverse aza-spiro scaffolds. rsc.orgnih.gov
Biocatalytic methods have also emerged for dearomative spirocyclization. For example, flavin-dependent monooxygenases can catalyze the transformation of indole (B1671886) derivatives via epoxidation and semi-pinacol rearrangement to construct spirocyclic oxindole (B195798) alkaloids. mdpi.com Another biocatalytic approach involves a radical-mediated mechanism where a spirocyclic radical complex serves as a key intermediate. mdpi.com These enzymatic strategies offer high stereoselectivity and expand the toolkit for creating complex spirocyclic structures. mdpi.com
| Dearomatization Strategy | Key Intermediates | Catalyst/Reagent | Resulting Scaffold | Reference(s) |
| Ynamide Spirocyclization | Vinyl metal intermediates | Copper catalyst, Lewis acid | Aza-spiro dihydropyridines | rsc.org, nih.gov, chemrxiv.org |
| Enzymatic Dearomatization | Epoxides, radical complexes | Flavin-dependent monooxygenases | Spirocyclic oxindoles | mdpi.com |
| Tandem Oxidative Amination | Not specified | Hypervalent iodine | Tricyclic guanidines | preprints.org |
| Photocatalytic Radical Cascade | Spirocyclic radical species | Photocatalyst | Spirocyclic cyclohexadienones | researchgate.net |
Functional Group Interconversions and Derivatization at this compound
Once the 1-Aza-spiro[5.5]undecane core is established, the functional groups, particularly the hydroxyl group at the C-4 position, provide handles for further derivatization and molecular elaboration.
The secondary hydroxyl group at the C-4 position is a versatile site for chemical modification. Standard derivatization reactions for hydroxyl groups can be applied to introduce a variety of functionalities, which can alter the molecule's physicochemical properties or serve as a precursor for subsequent transformations. nih.govsemanticscholar.org
Common transformations include acylation reactions with acyl chlorides or organic anhydrides to form esters. nih.govresearchgate.net This not only protects the hydroxyl group but also introduces a new substituent. For analytical purposes, derivatization can be used to introduce a chromophore or fluorophore to enhance detection in HPLC or other analytical techniques. nih.govresearchgate.net
Another key reaction is the oxidation of the secondary alcohol at C-4 to the corresponding ketone, 1-Aza-spiro[5.5]undecan-4-one. This ketone can then serve as an electrophilic center for a range of nucleophilic addition reactions, significantly expanding the diversity of accessible derivatives. Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce halides, azides, or other functional groups at the C-4 position.
| Reagent Type | Example Reagent | Resulting Functional Group | Reference(s) |
| Acyl Chlorides | Benzoyl chloride | Ester | libretexts.org |
| Organic Anhydrides | Phthalic anhydride | Ester | semanticscholar.org |
| Chloroformates | Trifluoroethyl chloroformate (TFECF) | Carbonate | nih.gov |
| Isocyanates | Phenyl isocyanate | Carbamate | researchgate.net |
| Oxidizing Agents | PCC, Swern oxidation reagents | Ketone | N/A |
| Sulfonyl Chlorides | p-Toluenesulfonyl chloride | Sulfonate ester (leaving group) | nih.gov |
The spirocenter of the 1-Aza-spiro[5.5]undecane system is a quaternary carbon atom, which is sterically hindered and generally unreactive toward direct functionalization. However, the positions adjacent to the spirocenter and the nitrogen atom offer opportunities for chemical modification.
The reactivity of the piperidine (B6355638) ring within the spirocycle is expected to be similar to that of non-spirocyclic piperidines. For example, the nitrogen atom can be acylated, alkylated, or participate in other standard amine reactions. The α-carbons adjacent to the nitrogen atom could potentially be deprotonated using a strong base to form an α-amino carbanion, which can then react with various electrophiles.
The reactivity of constrained spirocyclic building blocks is an area of active investigation. researchgate.net The stereochemistry and conformational rigidity imposed by the spirocyclic structure can influence the selectivity and outcome of reactions at adjacent positions. banglajol.info For instance, if the carbocyclic ring contains unsaturation, as in a cyclohexenone moiety, conjugate addition reactions could be employed to introduce substituents at the β-position relative to the carbonyl, which would be adjacent to the spirocenter. The stereoselective synthesis of spiro[5.5]undecane systems can be achieved using Lewis acid-promoted spiroannulation, indicating that the stereochemistry of the spirocenter and adjacent carbons can be controlled during synthesis. banglajol.info
Amine Functionalization and Nitrogen Protection Strategies
The secondary amine of the this compound scaffold is a key site for synthetic modification, allowing for the introduction of a wide range of substituents. Concurrently, protection of this nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions.
Amine Functionalization:
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the lone pair of the nitrogen attacks the electrophilic carbon of the alkyl halide. Reaction conditions often involve the use of a base to deprotonate the secondary amine, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction efficiency.
N-Acylation: Acyl groups can be introduced onto the nitrogen atom through reaction with acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is a common method for introducing functional groups or modifying the electronic properties of the nitrogen atom.
Nitrogen Protection Strategies:
To selectively perform reactions on other parts of the molecule, such as the hydroxyl group, the secondary amine is often protected. Common protecting groups for piperidine-like structures are employed.
tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
Carboxybenzyl (Cbz) Protection: The Cbz group is another common amine protecting group. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and can be removed by catalytic hydrogenation, which is a mild deprotection method that is often compatible with other functional groups.
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA in DCM) |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
Redox Chemistry of Azaspirocyclic Systems
The this compound system can undergo both oxidative and reductive transformations, targeting the nitrogen atom and the carbonyl precursor to the alcohol, respectively.
Oxidative Transformations (e.g., Formation of Nitroxyl (B88944) Radicals)
The secondary amine of the 1-Aza-spiro[5.5]undecane ring system can be oxidized to form a stable nitroxyl radical. This transformation is a key step in the synthesis of spirocyclic nitroxides, which have applications as spin labels and catalysts. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The reaction involves the formation of an N-oxide intermediate, which is further oxidized to the nitroxyl radical. The stability of the resulting radical is often enhanced by the steric hindrance provided by the spirocyclic structure. Research has demonstrated the synthesis of chiral 1-azaspiro[5.5]undecane-N-oxyl radicals, which have been utilized in enantioselective oxidation reactions.
Reductive Processes (e.g., Reduction of Ketone Precursors)
The synthesis of this compound typically involves the reduction of the corresponding ketone, 1-Aza-spiro[5.5]undecan-4-one. This reduction can be achieved using various hydride reducing agents.
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to yield the alcohol.
The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group and the reaction conditions. In the case of substituted 1-Aza-spiro[5.5]undecan-4-one derivatives, the approach of the hydride reagent can be directed by existing stereocenters, potentially leading to diastereoselective formation of one of the possible alcohol stereoisomers.
| Ketone Precursor | Reducing Agent | Product |
| 1-Aza-spiro[5.5]undecan-4-one | Sodium Borohydride (NaBH₄) | This compound |
| N-Protected-1-Aza-spiro[5.5]undecan-4-one | Sodium Borohydride (NaBH₄) | N-Protected-1-Aza-spiro[5.5]undecan-4-ol |
Computational Chemistry and Theoretical Modeling of 1 Aza Spiro 5.5 Undecan 4 Ol
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. stackexchange.com For 1-Aza-spiro[5.5]undecan-4-ol, DFT calculations can be employed to explore various transformations, such as oxidation of the alcohol, N-alkylation, or ring-opening reactions.
By calculating the ground state energies of reactants, products, and any intermediates, DFT can provide valuable information about the thermodynamics of a proposed reaction. stackexchange.com Furthermore, by locating transition state structures, the activation energies and reaction kinetics can be estimated. coe.edu This allows for a comparison of different possible reaction pathways, identifying the most energetically favorable routes. mdpi.com For instance, in a hypothetical oxidation of the hydroxyl group to a ketone, DFT could be used to model the interaction with an oxidizing agent and calculate the energy barrier for this transformation.
Table 1: Hypothetical DFT-Calculated Energetic Profile for the Oxidation of this compound (Illustrative Data)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Oxidant) | 0.0 |
| Transition State | +15.2 |
This table illustrates the kind of data that would be generated from a DFT study on the oxidation of this compound. The values are hypothetical and serve to demonstrate the application of the method.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound is not static; the molecule can exist in various conformations due to the flexibility of its piperidine (B6355638) and cyclohexane (B81311) rings. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule are often dependent on its shape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for this type of analysis. researchgate.netnih.gov
A full conformational analysis would involve sampling the potential energy surface to identify all stable conformers. rsc.org For a spirocyclic compound, this would include determining the preferred chair, boat, or twist-boat conformations of the six-membered rings and the relative orientation of the hydroxyl group (axial vs. equatorial). researchgate.netsemanticscholar.org MD simulations can provide further insight into the dynamic behavior of the molecule over time, revealing the probabilities of different conformations and the energy barriers for interconversion between them. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative Data)
| Conformer | Hydroxyl Position | Piperidine Ring | Cyclohexane Ring | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Equatorial | Chair | Chair | 0.00 |
| 2 | Axial | Chair | Chair | 0.75 |
| 3 | Equatorial | Twist-Boat | Chair | 5.20 |
This table provides a hypothetical representation of the relative energies of different conformers of this compound, as would be determined by molecular mechanics calculations. The equatorial-chair-chair conformer is typically the most stable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation and verification. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.org
The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, which can be compared with experimental data. Such calculations are particularly useful for nitrogen-containing heterocyles, where ¹⁵N NMR chemical shifts can be challenging to assign experimentally. researchgate.netacs.org Accurate prediction of both ¹H and ¹³C NMR spectra can help in assigning the correct stereochemistry and conformation of the molecule in solution. nih.gov
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 48.5 | 48.2 |
| C3 | 35.1 | 34.9 |
| C4 | 68.9 | 68.5 |
| C5 (spiro) | 40.2 | 39.8 |
| C7 | 50.1 | 49.8 |
| C8 | 28.3 | 28.1 |
| C9 | 25.5 | 25.3 |
| C10 | 28.3 | 28.1 |
This table illustrates a hypothetical comparison between DFT-predicted and experimentally measured ¹³C NMR chemical shifts. The close agreement would serve to validate the computed structure of this compound.
Studies on Chemical Stability and Reactivity Profiles
Table 4: Hypothetical Chemical Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.3 |
| Ionization Potential | 6.2 |
| Electron Affinity | -2.1 |
| Electronegativity | 2.05 |
This table presents hypothetical reactivity descriptors for this compound calculated using DFT. These values provide a theoretical basis for understanding the molecule's chemical behavior.
Future Research Directions and Emerging Trends in 1 Aza Spiro 5.5 Undecan 4 Ol Chemistry
Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Access
The biological activity of chiral molecules is often stereospecific. Consequently, the development of methods to access enantiomerically pure forms of 1-Aza-spiro[5.5]undecan-4-ol is a critical area of ongoing research. Future efforts are geared towards more efficient and practical asymmetric syntheses.
Organocatalysis represents another major frontier. The use of small, metal-free organic molecules to catalyze enantioselective reactions offers a more sustainable and often less toxic alternative to metal-based catalysts. Proline and its derivatives, as well as cinchona alkaloids, have been successfully employed in the asymmetric synthesis of various spirocycles. Future research will likely focus on the design of new organocatalysts with enhanced reactivity and selectivity for the construction of the 1-azaspiro[5.5]undecane core. This includes the exploration of bifunctional catalysts that can activate both the nucleophile and the electrophile in a highly organized transition state, leading to excellent stereocontrol.
A key challenge in the asymmetric synthesis of this compound is the control of the two stereocenters, one of which is a quaternary spirocenter. Advanced methodologies such as cascade reactions, where multiple bonds are formed in a single operation, are being explored to address this challenge efficiently.
| Asymmetric Synthetic Methodology | Key Features and Future Directions | Relevant Precedents |
| Chiral Auxiliaries | Development of novel, recyclable auxiliaries; milder cleavage conditions; improved atom economy. | Evans oxazolidinones |
| Organocatalysis | Design of new bifunctional catalysts; exploration of novel activation modes; application in cascade reactions. | Proline, Cinchona alkaloids |
| Cascade Reactions | Efficient construction of multiple stereocenters in one pot; increased molecular complexity from simple precursors. | Organocatalytic cascade reactions for spirocycle synthesis |
Exploration of New Catalytic Systems for Efficient Azaspiro[5.5]undecane Construction
The efficient construction of the 1-azaspiro[5.5]undecane skeleton is paramount for accessing a diverse range of derivatives. While traditional methods often involve multi-step sequences, modern research is focused on the development of novel catalytic systems that can achieve this transformation in a more step-economical and environmentally friendly manner.
Transition metal catalysis continues to be a powerful tool. Palladium-catalyzed reactions, such as the Heck reaction and C-H activation/functionalization, have been instrumental in the synthesis of spiro-heterocycles. Future research will likely explore the use of other transition metals, such as rhodium, ruthenium, and iridium, which can offer complementary reactivity and selectivity. For instance, rhodium-catalyzed cycloisomerization reactions have shown promise in the synthesis of related azaspiro compounds. The development of catalysts that are more tolerant of functional groups and can operate under milder conditions is a key objective.
Photoredox catalysis is an emerging area with significant potential for the synthesis of complex molecules like this compound. By using visible light to initiate chemical transformations, photoredox catalysis can enable reactions that are difficult to achieve with traditional thermal methods. This includes the generation of radical intermediates under mild conditions, which can then participate in cyclization reactions to form the azaspiro[5.5]undecane core.
Furthermore, the development of dual catalytic systems , which combine a transition metal catalyst with an organocatalyst or a photocatalyst, is a promising strategy. This approach can enable novel reaction pathways and provide access to previously inaccessible chemical space.
| Catalytic System | Mechanism/Approach | Future Research Focus |
| Transition Metal Catalysis | Palladium, Rhodium, Ruthenium-catalyzed cyclizations, C-H activation. | Development of more robust and selective catalysts; exploration of earth-abundant metals. |
| Photoredox Catalysis | Visible-light-induced radical generation and cyclization. | Design of new photosensitizers; expansion of reaction scope. |
| Dual Catalysis | Combination of two different catalytic cycles (e.g., metal and organocatalyst). | Synergistic catalysis for novel transformations; improved efficiency and selectivity. |
Advanced Functionalization and Derivatization Strategies for Enhanced Structural Diversity
The this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of a vast library of derivatives with diverse properties. Future research will focus on developing more sophisticated and selective functionalization strategies.
Late-stage functionalization (LSF) is a particularly important area of research. LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogs from a common intermediate. For this compound, this could involve the selective C-H functionalization of the piperidine (B6355638) or cyclohexane (B81311) rings. Recent advances in photoredox and metal catalysis are enabling the selective introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, at positions that were previously difficult to access.
The hydroxyl group at the 4-position is a key handle for derivatization. Future research will explore a wide range of transformations of this group, including oxidation to the corresponding ketone, etherification, esterification, and conversion to other functional groups such as amines and halides. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.
Furthermore, the nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, and N-arylation reactions. This allows for the introduction of a wide variety of substituents that can interact with biological targets.
| Functionalization Strategy | Target Site | Potential Modifications |
| Late-Stage C-H Functionalization | Piperidine and cyclohexane rings | Alkylation, arylation, halogenation, amination |
| Derivatization of the Hydroxyl Group | C4-position | Oxidation, etherification, esterification, substitution |
| N-Functionalization | Piperidine nitrogen | N-alkylation, N-acylation, N-arylation |
Expanded Applications in Specialized Chemical and Material Fields
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a variety of applications beyond traditional medicinal chemistry.
In the realm of medicinal chemistry , derivatives of the azaspiro[5.5]undecane core have already shown promise as potent and selective ligands for a range of biological targets. For example, related diazaspiro[5.5]undecane derivatives have been investigated as antagonists for the GABA-A receptor, inhibitors of the influenza A virus M2 proton channel, and as components of Proteolysis Targeting Chimeras (PROTACs). soton.ac.ukmedchemexpress.commedchemexpress.com Future research will likely focus on exploring the potential of this compound derivatives as modulators of other G-protein coupled receptors (GPCRs), ion channels, and enzymes. The rigid spirocyclic scaffold can be used to orient functional groups in a precise three-dimensional arrangement, leading to high-affinity and selective interactions with biological targets. One notable area of interest is the development of dual-acting ligands, such as those targeting both opioid and sigma receptors for the treatment of pain with reduced side effects. sci-hub.se
While less explored, the application of azaspirocycles in materials science is an emerging area of interest. The rigid, well-defined structure of the 1-azaspiro[5.5]undecane core could be exploited in the design of novel organic materials with interesting photophysical or electronic properties. For example, incorporation of this scaffold into polymers or organic light-emitting diodes (OLEDs) could lead to materials with enhanced thermal stability and specific molecular packing arrangements. The ability to functionalize the scaffold at multiple positions provides a high degree of tunability for tailoring the material's properties.
Furthermore, the chiral nature of enantiopure this compound makes it a potential building block for the synthesis of chiral ligands for asymmetric catalysis or as a chiral stationary phase in chromatography for the separation of enantiomers.
| Field of Application | Potential Role of this compound Derivatives | Examples of Related Compound Activity |
| Medicinal Chemistry | GPCR modulators, ion channel blockers, enzyme inhibitors, PROTACs. | GABA-A receptor antagonists, influenza M2 inhibitors, dual opioid/sigma receptor ligands. soton.ac.ukmedchemexpress.comsci-hub.se |
| Materials Science | Building blocks for polymers, organic electronics (OLEDs). | Potential for enhanced thermal stability and defined molecular packing. |
| Asymmetric Catalysis | Chiral ligands for metal-catalyzed reactions. | Use of chiral spirocycles in asymmetric synthesis. |
| Separation Science | Chiral stationary phases for chromatography. | Enantioselective separation of racemic mixtures. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Aza-spiro[5.5]undecan-4-ol and its derivatives?
- Methodology :
- Boc-protected intermediates : Use Boc-protected precursors (e.g., Boc-1-oxa-9-azaspiro[5.5]undecan-4-ol) as starting materials, followed by deprotection under acidic conditions to yield the free amine .
- Three-component condensation : React aromatic trimethoxybenzenes with aldehydes (e.g., isobutyraldehyde) and nitriles in concentrated sulfuric acid to form spirocyclic azaspiro frameworks .
- Automated synthesis : Utilize capsule-based automated systems for stepwise assembly, as demonstrated for structurally similar 1-oxa-4-azaspiro[5.5]undecan-9-amine derivatives .
- Key Considerations :
- Monitor reaction progress via TLC (e.g., Rf = 0.3 in 40% ethyl acetate/hexanes) .
- Optimize yields by controlling stoichiometry and temperature (e.g., 50°C for NaN₃-mediated azide formation) .
Q. How can researchers effectively characterize the stereochemistry of this compound derivatives?
- Methodology :
- NMR spectroscopy : Analyze - and -NMR spectra to identify diastereotopic protons and carbons. For example, distinct chemical shifts for (2R,6S,9S)-configured spirocycles are observed at δ 3.2–4.5 ppm for oxygenated methine protons .
- Chiral HPLC : Resolve diastereomers using preparative HPLC with methanol/acetonitrile gradients, achieving >95% purity for individual stereoisomers .
- GC-MS : Confirm molecular weight and fragmentation patterns (e.g., m/z 274 for C₁₇H₂₂O₃ derivatives) .
Advanced Research Questions
Q. What challenges arise in achieving high diastereoselectivity during the synthesis of this compound analogs, and how can they be addressed?
- Challenges :
- Low stereoselectivity in spirocycle formation due to competing transition states (e.g., 2:1 diastereomer ratios in N-cyclopropyl derivatives) .
- Epimerization during acidic/basic workup, particularly for labile hydroxyl or amine groups .
- Solutions :
- Chiral auxiliaries : Introduce temporary directing groups (e.g., benzyloxy moieties) to stabilize transition states .
- Low-temperature reactions : Perform key steps (e.g., Sm/I₂-mediated reductions) at –78°C to minimize racemization .
- Computational modeling : Predict favorable stereochemical outcomes using DFT calculations to guide experimental design .
Q. How should researchers approach contradictory data in reaction yields or purity when synthesizing spirocyclic compounds like this compound?
- Data Contradiction Analysis :
Q. What methodological strategies are recommended for optimizing the purification of this compound derivatives with complex stereochemistry?
- Purification Workflow :
Crude product : Pre-purify via flash chromatography (e.g., 20% ethyl acetate/hexanes) .
Diastereomer separation : Use preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) .
Final polishing : Recrystallize from ethanol/water mixtures to achieve >98% purity .
- Key Tools :
- TLC monitoring : Track elution profiles using anisaldehyde or UV staining .
- Mass-directed fraction collection : Automate HPLC fraction collection based on m/z signals .
Q. How can the bioactivity of this compound derivatives be systematically evaluated in pharmacological research?
- Bioactivity Profiling :
- Insecticidal activity : Screen against fall armyworm larvae using hexane extracts (e.g., 9-[(3-fluoropyridin-4-yl)methyl] analogs showed high bioactivity) .
- Receptor binding assays : Test affinity for GPR40 or similar targets via radioligand displacement studies, inspired by LY2881835-derived spirocycles .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., tert-butyl esters vs. free amines) to correlate structure with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
